molecular formula C14H14BrN B13072359 1-(2-bromophenyl)-N-methyl-1-phenylmethanamine CAS No. 885459-69-8

1-(2-bromophenyl)-N-methyl-1-phenylmethanamine

Cat. No.: B13072359
CAS No.: 885459-69-8
M. Wt: 276.17 g/mol
InChI Key: HUUOWYZTEOSVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromophenyl)-N-methyl-1-phenylmethanamine is an organic compound that belongs to the class of substituted aromatic amines It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 1-(2-bromophenyl)-N-methyl-1-phenylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with N-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-bromophenyl)-N-methyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-(2-bromophenyl)-N-methyl-1-phenylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic amines and biological macromolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-N-methyl-1-phenylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the aromatic rings play a crucial role in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(2-bromophenyl)-N-methyl-1-phenylmethanamine can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-N-methyl-1-phenylmethanamine: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    1-(2-fluorophenyl)-N-methyl-1-phenylmethanamine: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.

    1-(2-iodophenyl)-N-methyl-1-phenylmethanamine: The iodine atom’s larger size and higher reactivity can lead to distinct chemical and biological behaviors.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.

Properties

CAS No.

885459-69-8

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

1-(2-bromophenyl)-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C14H14BrN/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-10,14,16H,1H3

InChI Key

HUUOWYZTEOSVSA-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.